
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde
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Overview
Description
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is also known by its IUPAC name, 4-(benzyloxy)-2,5-difluorobenzaldehyde . This compound is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a benzaldehyde core.
Preparation Methods
The synthesis of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with benzyl alcohol under specific conditions . The reaction is often catalyzed by an acid or base to facilitate the formation of the phenylmethoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylmethoxy group can also influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde can be compared with other similar compounds such as:
2,5-Difluorobenzaldehyde: Lacks the phenylmethoxy group, making it less lipophilic.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of a phenylmethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10F2O2
- Molecular Weight : 252.22 g/mol
This compound features two fluorine atoms at the 2 and 5 positions of the benzene ring and a phenylmethoxy group at the para position relative to the aldehyde functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other compounds with similar structures.
Enzyme Inhibition
Research has indicated that derivatives of benzaldehyde compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The structure-activity relationship (SAR) analysis shows that modifications on the benzene ring significantly affect the inhibitory potency against COX-1 and COX-2 enzymes.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound. The results from these studies are summarized in Table 1.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.05 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
Diclofenac | 0.04 ± 0.02 | COX-1 |
Table 1: Inhibitory Concentration (IC50) values for selected compounds against COX enzymes.
Case Studies
One notable case study involved the synthesis and biological evaluation of various derivatives of this compound. The study focused on the anti-inflammatory effects observed in carrageenan-induced paw edema models in rats. The compound exhibited a significant reduction in edema compared to control groups, indicating its potential therapeutic effects.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes.
- Substituent Effects : The phenylmethoxy group contributes to increased selectivity for COX enzymes over other targets.
- Aldehyde Group : The aldehyde functionality is critical for maintaining biological activity, likely through interactions with enzyme active sites.
Properties
IUPAC Name |
2,5-difluoro-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMDQSECDSZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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